molecular formula C11H15N3O2 B2622905 3-Nitro-4-(piperidin-1-yl)aniline CAS No. 5367-60-2

3-Nitro-4-(piperidin-1-yl)aniline

Cat. No. B2622905
CAS RN: 5367-60-2
M. Wt: 221.26
InChI Key: GRLKSWWADWGIEU-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-1-yl)aniline is a chemical compound with the molecular formula C11H15N3O2 . It is used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound is denoted by the formula C11H15N3O2 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. These reactions often lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.26 . It is a mono-constituent substance .

Safety and Hazards

3-Nitro-4-(piperidin-1-yl)aniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Use of personal protective equipment, such as gloves and eye protection, is advised .

Future Directions

Piperidine derivatives, including 3-Nitro-4-(piperidin-1-yl)aniline, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the design of various drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

3-nitro-4-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLKSWWADWGIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.00 g (6.41 mmol) of 4-fluoro-3-nitroaniline and 3.17 mL (32.1 mmol) of piperidine in 15 mL of acetonitrile under Ar was heated to reflux for 2 h. The mixture was cooled to RT, concentrated in vacuo, dissolved in EtOAc (60 mL) and washed with 1 M NaOH (2×50 mL), water (50 mL), brine (50 mL), and then dried (Na2SO4). Concentration afforded 1.40 g (99%) of the title compound as dark red crystals: 1H-NMR (CDCl3; 400 MHz): δ 7.04 (d, 1H, J=8.6 Hz), 7.03 (d, 1H, J=2.8 Hz), 6.81 (dd, 1H, J=8.6, 2.8 Hz), 2.85-2.88 (m, 4H), 1.65-1.70 (m, 4H), and 1.51-1.55 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
99%

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